
3-chloro-2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Compounds bearing the benzenesulfonamide moiety, including those with pyrazolyl and pyrazinyl groups, have been synthesized and evaluated for a range of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic effects. The synthetic routes often involve the condensation of chalcones with hydrazinyl benzenesulfonamide or similar derivatives, leading to the formation of pyrazoline, pyrazole, or other heterocyclic structures with potential biological applications.
Antimicrobial and Antifungal Activities
Compounds synthesized from benzenesulfonamide derivatives have shown significant antimicrobial and antifungal activities. These activities were observed against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, indicating the potential for these compounds to be developed into new antimicrobial agents (Hassan, 2013).
Anticancer and COX-2 Inhibition
Some derivatives have been found to exhibit cytotoxic effects against cancer cell lines and to inhibit carbonic anhydrase (CA), which is relevant in the development of anticancer agents. The cytotoxicity and CA inhibitory effects highlight the potential for these compounds in cancer therapy (Gul et al., 2016).
Anti-inflammatory and Analgesic Effects
Newly synthesized pyrazoline derivatives bearing benzenesulfonamide moieties have demonstrated anti-inflammatory and analgesic activities, surpassing the effects of known drugs like celecoxib in certain studies. These findings suggest the therapeutic potential of these compounds in treating inflammation and pain (Rathish et al., 2009).
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, related to the chemical structure of interest, form a new group of compounds with promising herbicidal activity. This indicates their potential application in agricultural sciences, especially for the post-emergence control of dicotyledonous weeds (Eussen et al., 1990).
Eigenschaften
IUPAC Name |
3-chloro-2-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-11-13(17)4-3-5-15(11)25(23,24)21-9-14-16(19-7-6-18-14)12-8-20-22(2)10-12/h3-8,10,21H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBIMHEOQGXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538328.png)
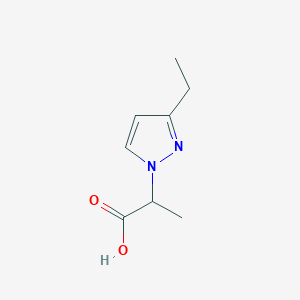
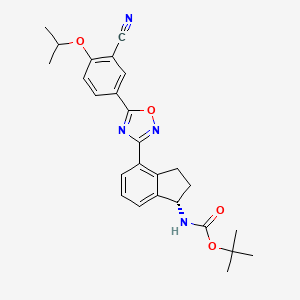

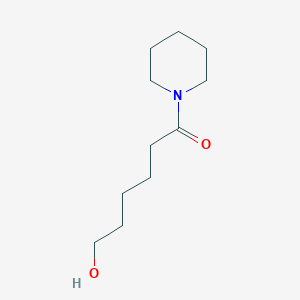
![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2538333.png)
![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)
![2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2538335.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)
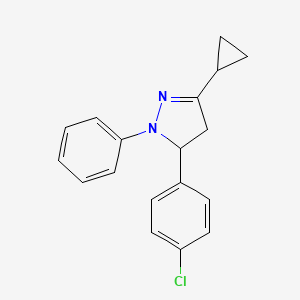
![5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2538342.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)
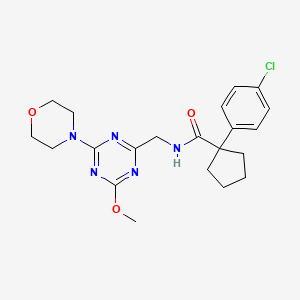
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2538351.png)